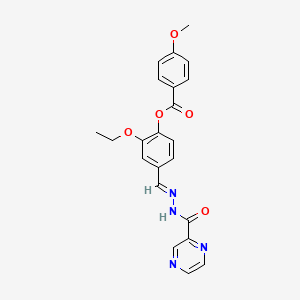
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate: is a fascinating compound with a complex structure. It falls within the class of aryl compounds and has the molecular formula C₂₂H₂₀N₄O₅. Its molecular weight is approximately 420.41 g/mol .
Méthodes De Préparation
Industrial Production Methods: Industrial-scale production methods for this compound remain proprietary. academic research often informs industrial processes, and the Suzuki–Miyaura coupling could be a key step.
Analyse Des Réactions Chimiques
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present. For instance:
Oxidation: Oxidative processes may lead to the formation of new bonds.
Reduction: Reduction reactions could modify the compound’s functional groups.
Substitution: Substitution reactions may replace specific atoms or groups.
Common Reagents and Conditions: Common reagents include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild, making the Suzuki–Miyaura coupling attractive for functional group-tolerant transformations.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents on the compound.
Applications De Recherche Scientifique
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions.
Biology and Medicine:
Industry: In industry, this compound could serve as a starting material for the synthesis of more complex molecules.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to understand its interactions with biological targets and pathways.
Comparaison Avec Des Composés Similaires
Comparing this compound with structurally related analogs can highlight its uniqueness. Unfortunately, without specific examples, I cannot provide a direct comparison. exploring related pyrazine-based compounds may reveal interesting insights.
Propriétés
Numéro CAS |
769148-90-5 |
|---|---|
Formule moléculaire |
C22H20N4O5 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N4O5/c1-3-30-20-12-15(13-25-26-21(27)18-14-23-10-11-24-18)4-9-19(20)31-22(28)16-5-7-17(29-2)8-6-16/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
Clé InChI |
SBBMGHLBPBULDF-DHRITJCHSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
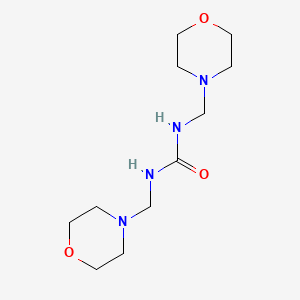
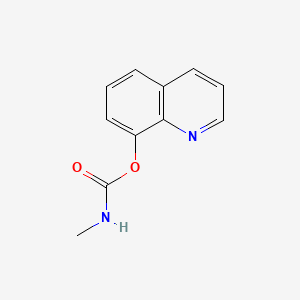
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)
![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)
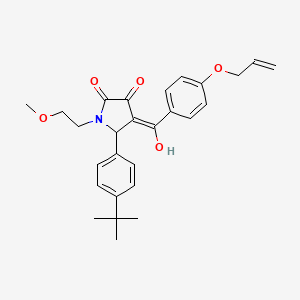


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
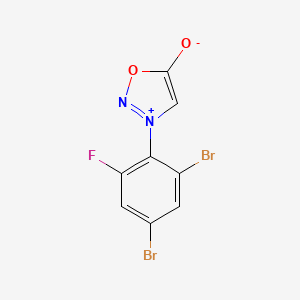
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
